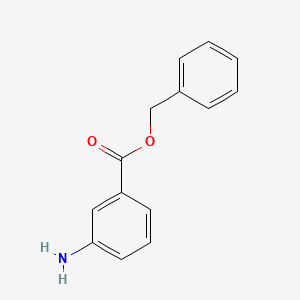

3-Aminobenzoato de bencilo

Descripción general

Descripción

Benzyl 3-aminobenzoate is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzyl 3-aminobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-aminobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desarrollo de Anestésicos Locales

El 3-aminobenzoato de bencilo sirve como precursor en la síntesis de anestésicos locales. Los investigadores han utilizado su estructura para diseñar y sintetizar nuevos compuestos con propiedades anestésicas. Estos nuevos compuestos se prueban para su eficacia en proporcionar anestesia local durante operaciones quirúrgicas menores, con un enfoque en su interacción con los canales de iones de sodio en las membranas nerviosas .

Agentes Antimicrobianos

Se exploran las propiedades antimicrobianas de los derivados del this compound para su uso potencial en la lucha contra las infecciones bacterianas y fúngicas. Los estudios han demostrado que ciertos derivados exhiben una actividad significativa contra diversas cepas microbianas, lo que sugiere su uso como agentes terapéuticos en el tratamiento de infecciones .

Terapia del Cáncer

En la investigación del cáncer, los derivados del this compound se investigan por sus actividades anticancerígenas. Estos compuestos se consideran por su capacidad de actuar como objetivos moleculares en la terapia del cáncer, lo que podría conducir al desarrollo de nuevos tratamientos para varios tipos de cáncer .

Tratamiento de la Enfermedad de Alzheimer

El potencial del this compound en el tratamiento de la enfermedad de Alzheimer es otra área de interés. Sus derivados se estudian por sus propiedades anti-Alzheimer, lo que podría allanar el camino para nuevos enfoques terapéuticos para este trastorno neurodegenerativo .

Aplicaciones Antioxidantes

El this compound también se investiga por sus capacidades antioxidantes. Los antioxidantes son cruciales para proteger las células del estrés oxidativo, y los derivados de este compuesto se evalúan por su eficacia en la prevención o mitigación del daño oxidativo .

Usos Antiinflamatorios

Se examinan los efectos antiinflamatorios de los derivados del this compound para su potencial en el tratamiento de afecciones inflamatorias. Estos compuestos podrían ofrecer nuevas opciones para el manejo de enfermedades relacionadas con la inflamación .

Filtros UV en Cosméticos

En la industria cosmética, el this compound se utiliza en la formulación de filtros ultravioleta (UV). Estos filtros son esenciales para proteger la piel de la radiación UV dañina, y los derivados del compuesto se evalúan por su seguridad y eficacia en aplicaciones cosméticas .

Síntesis y Diseño de Fármacos

Como un bloque de construcción versátil, el this compound se emplea en la síntesis y el diseño de diversos fármacos. Su adaptabilidad estructural permite sustituciones que pueden conducir a la creación de una amplia gama de moléculas similares a fármacos con posibles aplicaciones terapéuticas .

Mecanismo De Acción

Target of Action

Benzyl 3-aminobenzoate, like other benzoate compounds, primarily targets the nervous system . It acts on nerve endings and nerve trunks, blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, making it useful for local surgery and treatment .

Mode of Action

Benzyl 3-aminobenzoate binds to specific parts of the sodium ion (Na+) channel on the nerve membrane . By reducing the passage of sodium ions through the sodium ion channel, it affects the membrane potential and blocks the conduction of nerve impulses . This reduces the excitability of the membrane without affecting the resting potential .

Biochemical Pathways

It’s known that 3-aminobenzoate is involved in various microbial natural product assembly lines . For instance, the 5-hydroxy form of 3-aminobenzoate is the starter unit for ansa-bridged rifamycins, ansamitocins, and geldanamycins .

Pharmacokinetics

Benzyl 3-aminobenzoate is a pseudopeptide, which means it has an amide bond and contains both amino acids and peptide bonds . It is composed of three subunits, each with a different function . The first subunit binds to the bile acid receptor in the liver and prevents the excretion of bile acids . This suggests that Benzyl 3

Análisis Bioquímico

Biochemical Properties

Benzyl 3-aminobenzoate plays a significant role in various biochemical reactions. It interacts with enzymes such as 3-aminobenzoate 6-monooxygenase, which catalyzes the hydroxylation of 3-aminobenzoate to 5-aminosalicylate . This enzyme contains a non-covalent but tightly bound flavin adenine dinucleotide (FAD) as the prosthetic group and uses NADH as an external electron donor. The interaction between benzyl 3-aminobenzoate and 3-aminobenzoate 6-monooxygenase is crucial for the degradation of 3-aminobenzoate in certain bacterial strains .

Cellular Effects

Benzyl 3-aminobenzoate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of specific signaling pathways involved in cell growth and differentiation. Additionally, benzyl 3-aminobenzoate can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions . These effects highlight the compound’s potential as a tool for studying cellular mechanisms and developing therapeutic agents.

Molecular Mechanism

The molecular mechanism of benzyl 3-aminobenzoate involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their functions. For example, benzyl 3-aminobenzoate can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic reactions . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are fundamental to understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzyl 3-aminobenzoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzyl 3-aminobenzoate is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can impact the overall effects of the compound in in vitro and in vivo studies . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of benzyl 3-aminobenzoate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity . At high doses, benzyl 3-aminobenzoate can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in preclinical and clinical studies.

Metabolic Pathways

Benzyl 3-aminobenzoate is involved in several metabolic pathways. It is metabolized by enzymes such as 3-aminobenzoate 6-monooxygenase, which converts it to 5-aminosalicylate . This metabolic pathway is essential for the degradation and detoxification of benzyl 3-aminobenzoate in biological systems. The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is vital for elucidating the compound’s biological functions and potential therapeutic applications.

Transport and Distribution

The transport and distribution of benzyl 3-aminobenzoate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in particular cellular compartments . The distribution of benzyl 3-aminobenzoate can affect its localization and biological activity, influencing its overall effects on cellular function . Studying these transport and distribution mechanisms is essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

Benzyl 3-aminobenzoate exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, benzyl 3-aminobenzoate can localize to the mitochondria, where it may affect mitochondrial function and energy metabolism . Understanding the subcellular localization of benzyl 3-aminobenzoate is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Propiedades

IUPAC Name |

benzyl 3-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEQHIZMMDWDOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572683 | |

| Record name | Benzyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80787-43-5 | |

| Record name | Benzyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 3-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

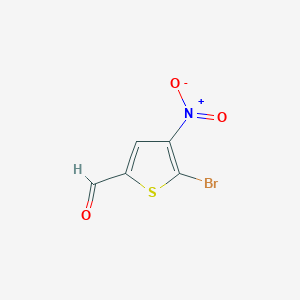

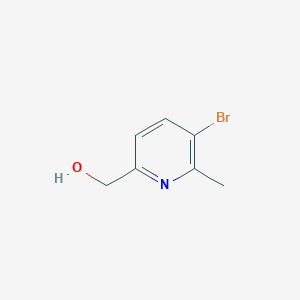

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)